molecular formula C19H14O5S B14640087 [4-(Benzenesulfonyl)phenyl](2,4-dihydroxyphenyl)methanone CAS No. 52399-51-6

[4-(Benzenesulfonyl)phenyl](2,4-dihydroxyphenyl)methanone

Katalognummer: B14640087
CAS-Nummer: 52399-51-6
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: XDEGOVKXJNZDKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)phenylmethanone is an organic compound that features a benzenesulfonyl group and a dihydroxyphenyl group attached to a methanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)phenylmethanone typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dihydroxybenzophenone under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates a chloride ion to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfonyl)phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the benzenesulfonyl and dihydroxyphenyl groups in 4-(Benzenesulfonyl)phenylmethanone imparts unique chemical properties, making it distinct from other similar compounds. These properties include enhanced reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

52399-51-6

Molekularformel

C19H14O5S

Molekulargewicht

354.4 g/mol

IUPAC-Name

[4-(benzenesulfonyl)phenyl]-(2,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C19H14O5S/c20-14-8-11-17(18(21)12-14)19(22)13-6-9-16(10-7-13)25(23,24)15-4-2-1-3-5-15/h1-12,20-21H

InChI-Schlüssel

XDEGOVKXJNZDKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.